

Ikarisoside C in Traditional Chinese Medicine: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ikarisoside C*

Cat. No.: *B1252872*

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October 30, 2025

Executive Summary

Ikarisoside C, a flavonoid glycoside found in several species of the genus *Epimedium*, is a constituent of traditional Chinese medicine preparations. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research on the biological activities and pharmacological properties of **Ikarisoside C** itself. In contrast, its structurally related compounds, notably Ikarisoside A (also known as Baohuoside II) and the extensively studied Icariin, have been the subject of numerous investigations. These studies have illuminated a range of biological effects, including anti-inflammatory, anti-osteoporotic, and neuroprotective activities, often mediated through key signaling pathways such as NF- κ B, MAPK, and PI3K/Akt.

This technical guide provides a detailed overview of the available information on **Ikarisoside C**, including its chemical properties and botanical sources. Due to the limited data on **Ikarisoside C**, this document will focus on the well-documented biological activities and experimental protocols of its close analogs, Ikarisoside A and Icariin, to provide a foundational understanding and suggest potential avenues for future research into **Ikarisoside C**. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting a significant gap in the current knowledge and underscoring the potential for novel discoveries in the pharmacology of *Epimedium*-derived compounds.

Introduction to Ikariside C

Ikariside C is a flavonoid, a class of secondary metabolites widely found in plants.[1] It has been identified in several species of the *Epimedium* genus, which are herbaceous flowering plants in the family Berberidaceae.[2][3] In traditional Chinese medicine, various *Epimedium* species are collectively known as "Yin Yang Huo" and have been used for centuries to treat conditions such as osteoporosis, cardiovascular diseases, and sexual dysfunction.[4]

While the chemical structure of **Ikariside C** has been elucidated (see Table 1), there is a notable lack of specific studies on its biological effects. One study identified a compound with the same CAS number as **Ikariside C**, named Diphyllaside A, which exhibited antibacterial activity against *Pseudomonas aeruginosa*. [5] However, further pharmacological data for **Ikariside C** is not readily available in the current body of scientific literature.

Table 1: Chemical and Physical Properties of **Ikariside C**

Property	Value	Source
Molecular Formula	C39H50O19	[1]
Molecular Weight	822.8 g/mol	[1]
CAS Number	113558-11-5	[1]
Appearance	Yellow powder	[2][3]
Melting Point	204-206 °C	[2][3]
Botanical Sources	<i>Epimedium fargesii</i> , <i>Epimedium acuminatum</i> , <i>Epimedium wanshanense</i> , <i>Epimedium brevicornum</i>	[2][3]

Biological Activities of Structurally Related Compounds

Given the limited data on **Ikariside C**, this section will focus on the biological activities of the closely related and well-researched compounds from *Epimedium*: Ikariside A and Icariin.

These findings may suggest potential, yet unconfirmed, therapeutic properties for **Ikarisoside C**.

Anti-inflammatory Activity

Ikarisoside A has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Ikarisoside A was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β) in a concentration-dependent manner.[6] This inhibitory effect is mediated, in part, through the suppression of the p38 kinase and nuclear factor-kappaB (NF- κ B) signaling pathways.[6]

Osteoprotective Effects

Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis.[6] Ikarisoside A has been found to be a potent inhibitor of osteoclastogenesis in both RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[6] This effect is achieved by downregulating the expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), and cathepsin K.[6] The underlying mechanism involves the inhibition of the RANKL-mediated activation of NF- κ B, JNK, and Akt signaling pathways.[6]

Icariin has also been shown to have anti-osteoporotic effects. Clinical studies have indicated that icariin can increase bone synthesis metabolic markers in postmenopausal women.[7] Preclinical studies have shown that icariin can reduce RANKL-induced bone loss.[7]

Neuroprotective Effects

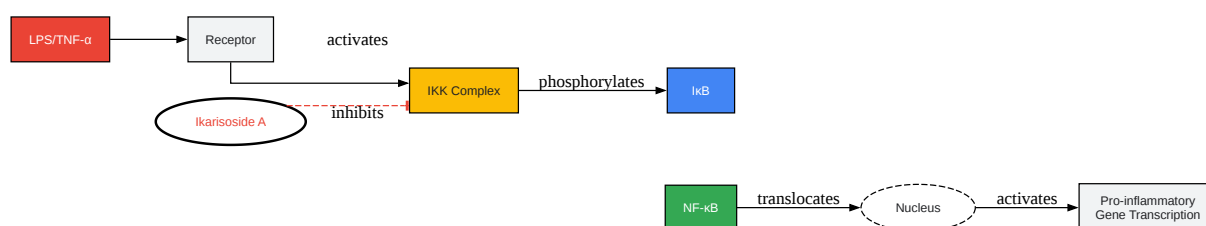
Icariin has been investigated for its neuroprotective properties. Studies have suggested that icariin may have therapeutic potential in conditions like perimenopausal depression by modulating the PI3K-AKT signaling pathway.[8]

Signaling Pathways

The biological activities of flavonoids from Epimedium are often attributed to their modulation of key intracellular signaling pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF- α , the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ikariside A has been shown to inhibit this pathway, thereby reducing inflammation.[6]

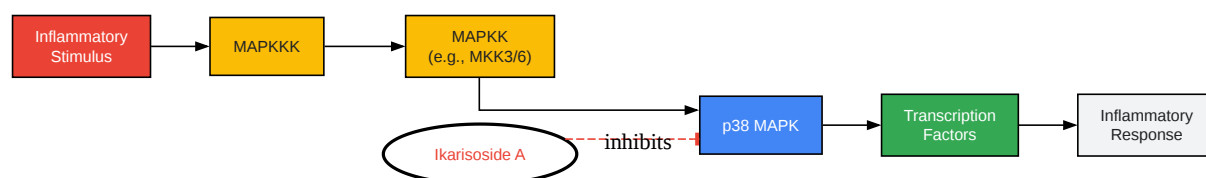


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NF- κ B Signaling Pathway Inhibition by Ikariside A

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a cascade of protein kinases. Ikariside A has been shown to inhibit the p38 MAPK pathway, contributing to its anti-inflammatory effects.[6]

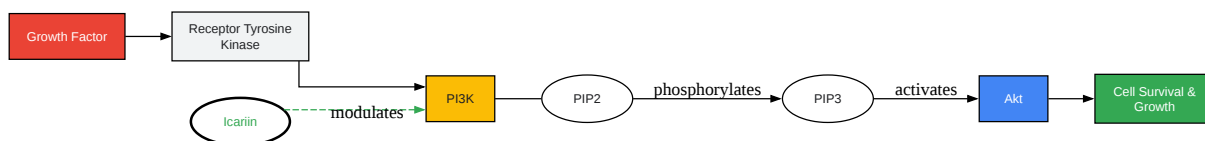


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MAPK Signaling Pathway Inhibition by Ikarisoside A

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Icariin has been shown to modulate this pathway, which may be related to its neuroprotective and other biological effects.[8]

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PI3K/Akt Signaling Pathway Modulation by Icariin

Quantitative Data on Related Compounds

The following tables summarize quantitative data for Ikarisoside A and Icariin from various studies. This information is provided to give a comparative context for potential future studies on **Ikarisoside C**.

Table 2: In Vitro Efficacy of Ikarisoside A and Icariin

Compound	Assay	Cell Line	IC50 / Effective Concentration	Reference
Ikarisoside A	NO Production Inhibition (LPS-stimulated)	RAW 264.7	Concentration-dependent inhibition	[6]
Ikarisoside A	Osteoclastogenesis Inhibition (RANKL-stimulated)	RAW 264.7	Potent inhibitor	[6]
Icariin	PDE5 Inhibition	IC50 less than half of sildenafil	[7]	
Icariin	Osteoblast Differentiation	BMSCs	10^{-7} , 10^{-6} , 10^{-5} M	[7]

Table 3: In Vivo Dosage of Icariin in Animal Studies

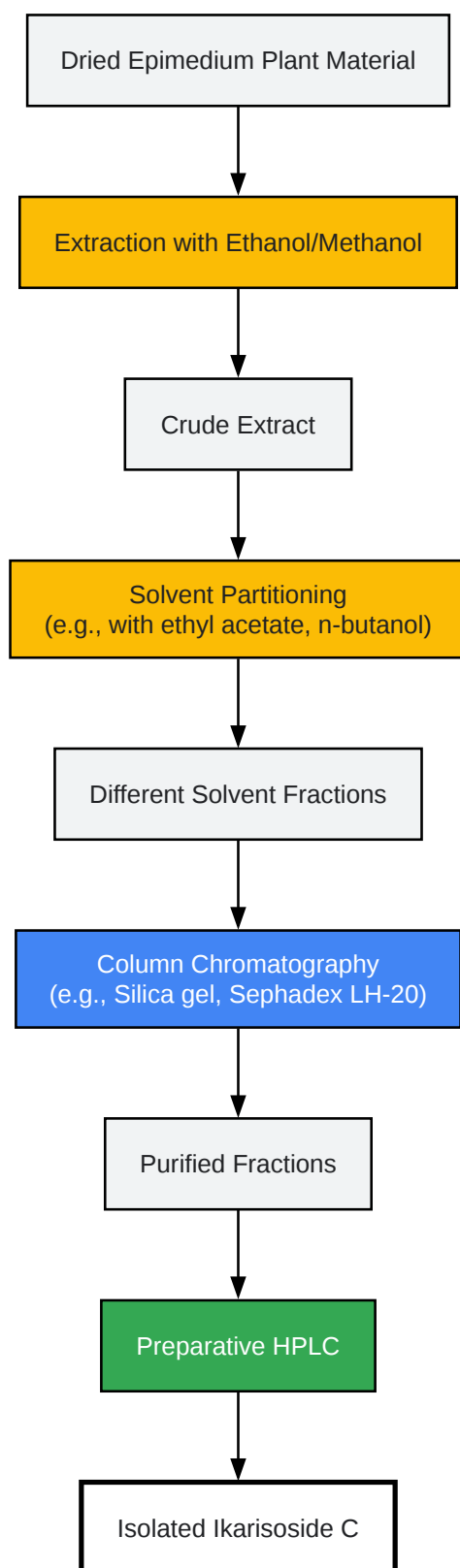
Compound	Animal Model	Dosage	Effect	Reference
Icariin	Perimenopausal depression rat model	Not specified	Improved apparent symptoms and rebalanced sex hormones	[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments on Ikarisoside A and Icariin. These protocols can serve as a template for designing future studies on **Ikarisoside C**.

Extraction and Isolation of Flavonoids from Epimedium

A general workflow for the extraction and isolation of flavonoids like ikarisosides from Epimedium species is as follows:



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General Workflow for Flavonoid Isolation

Cell Culture and Treatment for Anti-inflammatory Assays

- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ikarisoside A) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Western Blot Analysis for Signaling Pathway Proteins

- Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., phospho-p38, total p38, IκBα, β-actin) overnight at 4°C.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Ikarisoside C remains a largely uncharacterized flavonoid from the medicinally important *Epimedium* genus. While its chemical identity is established, its biological activities and therapeutic potential are yet to be explored. The extensive research on its structural analogs,

Ikarisoside A and Icariin, provides a strong rationale for investigating **Ikarisoside C** for similar anti-inflammatory, osteoprotective, and neuroprotective properties.

Future research should focus on:

- **Pharmacological Screening:** A comprehensive screening of **Ikarisoside C** for a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and immunomodulatory effects.
- **Mechanistic Studies:** Elucidation of the molecular mechanisms of action of **Ikarisoside C**, with a focus on its effects on key signaling pathways such as NF- κ B, MAPK, and PI3K/Akt.
- **In Vivo Studies:** Evaluation of the efficacy and safety of **Ikarisoside C** in relevant animal models of disease.
- **Pharmacokinetic Profiling:** Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of **Ikarisoside C** to assess its drug-like potential.

A thorough investigation into the pharmacology of **Ikarisoside C** will not only fill a significant gap in our understanding of the chemical constituents of Epimedium but also holds the promise of discovering a novel therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

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- To cite this document: BenchChem. [Ikarisoside C in Traditional Chinese Medicine: A Technical Guide and Future Outlook]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252872#ikarisoside-c-in-traditional-chinese-medicine]

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